Product packaging for 5,5'-[Iminodi(methylene)]DI(2-furoic acid)(Cat. No.:CAS No. 73751-08-3)

5,5'-[Iminodi(methylene)]DI(2-furoic acid)

Cat. No.: B12109821
CAS No.: 73751-08-3
M. Wt: 265.22 g/mol
InChI Key: UWWDIYIUNFBYPI-UHFFFAOYSA-N
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Description

Contextualization of Furan-Derived Compounds as Building Blocks in Organic Synthesis and Materials Science

Furan (B31954) and its derivatives are heterocyclic organic compounds that serve as versatile and highly reactive building blocks for a wide array of synthetic applications. mdpi.com Their importance is rooted in their prevalence in numerous natural products and their utility in the synthesis of complex molecules for pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, can be sourced from the dehydration of abundant sugars found in non-food biomass, such as agricultural residues and wood wastes. wikipedia.orgnih.gov This bio-based origin makes furan derivatives, like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), key platform chemicals in the transition away from petroleum-based feedstocks. rsc.orgrsc.org

In organic synthesis, the furan ring's relatively low aromatic stabilization energy compared to benzene (B151609) allows it to undergo a variety of dearomatization reactions under mild conditions, making it a flexible precursor to many important substructures, including 1,4-dicarbonyl compounds, butenolides, and pyranones. mdpi.comrsc.org This reactivity is harnessed to construct complex molecular architectures found in bioactive natural products and pharmaceuticals. researchgate.netnih.gov

In materials science, furan derivatives are crucial for creating advanced polymers and resins. researchgate.netnih.gov For instance, furfuryl alcohol is polymerized to produce furan resins, which are thermosetting materials used as binders and known for their thermal stability, chemical resistance, and low flammability. wikipedia.orgnih.gov More recently, bifunctional furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA), have been identified as key renewable monomers for producing bio-based polyesters, such as polyethylene (B3416737) furanoate (PEF), a promising sustainable alternative to petroleum-derived PET. mdpi.commedium.com The rigid, aromatic nature of the furan ring imparts desirable properties like high thermal stability and enhanced gas barrier characteristics to these polymers. nih.gov

Table 1: Physicochemical Properties of Key Furan-Based Building Blocks

Compound Name Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
Furfural C₅H₄O₂ 96.08 -38.7 161.7
2-Furoic acid C₅H₄O₃ 112.08 133.5 230-232
5-Hydroxymethylfurfural (HMF) C₆H₆O₃ 126.11 30-34 114-116 (at 1 mmHg)

Data sourced from publicly available chemical databases and research articles.

The Significance of Diamine and Dicarboxylic Acid Motifs in Supramolecular Assembly and Polymer Chemistry

Diamine and dicarboxylic acid motifs are fundamental functional groups in the fields of polymer chemistry and supramolecular assembly. Their ability to participate in highly reliable and well-understood reactions makes them indispensable for constructing large, complex molecular systems.

In polymer chemistry, the reaction between a diamine and a dicarboxylic acid is the basis for the formation of polyamides, a major class of high-performance polymers. acs.org This condensation polymerization, which eliminates a molecule of water to form an amide linkage (-CONH-), is used to produce materials like Nylon and the high-strength aramid fiber Kevlar. rsc.orgmedium.comwikipedia.org The properties of the resulting polyamide—such as tensile strength, thermal stability, and chemical resistance—are dictated by the specific structures of the diamine and dicarboxylic acid monomers used. wikipedia.org Similarly, the reaction of a dicarboxylic acid with a diol yields polyesters, another critical class of polymers. mdpi.com The presence of these two distinct functional groups within a single monomer, as seen in amino acids, allows for the formation of polyamides like proteins through self-polymerization. medium.com

In supramolecular chemistry, these motifs are crucial for directing the non-covalent self-assembly of molecules. Carboxylic acids are excellent hydrogen bond donors and acceptors, while amines are effective hydrogen bond acceptors and can be protonated to act as donors. The interaction between a carboxylic acid and an amine can lead to the formation of a robust salt bridge (amidinium-carboxylate or ammonium-carboxylate), which is a powerful directional interaction for building complex, ordered supramolecular structures like duplexes and higher-order assemblies. rsc.org Supramolecular protecting groups have even been designed to selectively shield dicarboxylic acids through hydrogen bonding, enabling selective reactions at other sites. rsc.org This controlled assembly is fundamental to creating functional materials, molecular sensors, and systems that mimic biological processes. acs.org

Historical Overview of Research Pertaining to Bifunctional Furan-Based Organic Ligands and Monomers

The history of bifunctional furan compounds is intrinsically linked to the exploration of derivatives from agricultural sources. One of the earliest furan derivatives described was 2-furoic acid in 1780, followed by the characterization of furfural in the 1830s. wikipedia.org However, the systematic investigation of bifunctional furan monomers for polymer applications began much later.

The most prominent bifunctional furan monomer, 2,5-furandicarboxylic acid (FDCA), was first prepared in the late 19th century. Despite its early discovery, significant interest in FDCA as a polymer building block did not emerge until the mid-20th century. A key moment was in 1946 when the synthesis of a polyester (B1180765) from the dimethyl ester of FDCA and ethylene (B1197577) glycol was first reported. google.com However, for decades, the high cost and inefficient production of FDCA from biomass precursors like HMF hindered its commercial development, leaving it as an academic curiosity. mdpi.comacs.org

A resurgence of interest occurred in the early 21st century, driven by the push for sustainable chemistry and the designation of FDCA as a "Top Value-Added Chemical from Biomass" by the U.S. Department of Energy. mdpi.com This spurred extensive research into efficient catalytic oxidation methods to produce FDCA from HMF. mdpi.comgoogle.com This period saw the development of patented processes by companies like Avantium, which significantly improved the economic feasibility of FDCA production. medium.comgoogle.com

Alongside the development of FDCA, research into furan-based diamines, such as 2,5-bis(aminomethyl)furan (B21128) (BAMF), gained traction as a bio-based alternative to petroleum-derived diamines for polyamide synthesis. mdpi.comnih.govnih.gov Various synthetic routes from HMF or other furanic platforms have been explored, including reductive amination and multi-step chemical transformations, to access these valuable monomers. researchgate.netrsc.orgnih.govrsc.org The development of these bifunctional furan-based diacids and diamines has established a solid foundation for creating a new generation of fully or semi-bio-based polymers. rsc.orgrsc.org

Rationale and Academic Significance of Investigating 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

The academic impetus for investigating 5,5'-[Iminodi(methylene)]DI(2-furoic acid) stems from its unique molecular architecture, which combines several desirable features into a single, novel monomer. The rationale for its study can be broken down into three key aspects:

Hybrid Monomer for Advanced Polymers: The molecule is a trifunctional monomer. It possesses two carboxylic acid groups, making it a direct candidate for creating furan-based polyesters (with diols) and polyamides (with diamines). mdpi.comrsc.org Unlike the linear and rigid FDCA, the iminodimethylene linker introduces a point of flexibility and a non-linear V-shape. Furthermore, the secondary amine (-NH-) group can itself participate in polymerization, reacting with diacids or their derivatives to form a polyamide backbone, potentially leading to branched or cross-linked polymer networks with unique topologies and material properties.

Bio-based Ligand for Coordination Chemistry: The iminodiacetic acid moiety is a well-known chelating agent capable of coordinating with a wide range of metal ions. The furan rings in the structure are also known to interact with metal centers. The compound can therefore be explored as a bifunctional organic ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The combination of the furan rings and the iminodiacetate-like core could lead to materials with interesting catalytic, porous, or photoluminescent properties. The diacid itself is a strong complexing agent for ions like Ca²⁺, Cu²⁺, and Pb²⁺. wikipedia.org

Platform for Sustainable Materials: As a derivative of 2-furoic acid, the compound has a clear lineage from renewable biomass resources. nih.gov Research into its synthesis and application aligns with the overarching goal of green chemistry to develop high-value chemicals and materials from sustainable feedstocks, reducing reliance on finite fossil fuels. rsc.org The synthesis of a structurally similar monomer, 5,5′-[oxybis(methylene)]bis[2-furancarboxylic acid], from D-fructose has already been demonstrated, providing a precedent for the viability of such structures as renewable alternatives to petroleum-based monomers like terephthalic acid. rsc.org

Investigating this compound offers a pathway to new materials that could exhibit the thermal and barrier properties characteristic of furan-based polymers, while also introducing new functionalities derived from its unique linker.

Current Research Landscape and Identified Gaps in the Academic Understanding of 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

The current research landscape for bio-based monomers is heavily focused on relatively simple, linear, bifunctional molecules like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(aminomethyl)furan (BAMF). rsc.orgnih.gov Extensive work has been dedicated to optimizing their synthesis from HMF and polymerizing them into linear polyesters and polyamides, respectively, to create bio-based analogues of established petroleum-based plastics. rsc.orgrug.nlresearchgate.net

However, a significant gap exists in the published academic literature regarding more complex, multi-functional furan-based monomers like 5,5'-[Iminodi(methylene)]DI(2-furoic acid). A thorough review of scientific databases reveals a notable lack of studies dedicated specifically to the synthesis, characterization, or application of this compound. This absence represents a clear and substantial gap in the academic understanding of furan-based monomers.

The identified gaps can be summarized as follows:

Synthesis and Characterization: There are no established and optimized synthetic protocols for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) in the public domain. Its fundamental physicochemical and spectroscopic properties have not been reported.

Polymerization Behavior: While the potential for this molecule to act as a monomer is clear, no studies have explored its reactivity in polycondensation reactions. It is unknown how its V-shape and the presence of the secondary amine would influence polymer structure, molecular weight, and material properties (e.g., thermal stability, crystallinity, mechanical strength) compared to polymers made from linear monomers like FDCA.

Coordination Chemistry: The potential of this compound to act as a chelating ligand for creating coordination polymers or MOFs is entirely unexplored. The synergistic effect of the furan rings and the iminodiacetate-like core on metal binding and the resulting framework structures remains an open area for investigation.

Closing these gaps would broaden the library of available bio-based monomers beyond simple linear structures, opening the door to furan-based polymers and materials with more complex architectures and tailored functionalities.

Scope and Objectives of Advanced Research on 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

To address the identified gaps in understanding, a program of advanced research on 5,5'-[Iminodi(methylene)]DI(2-furoic acid) would encompass several clear objectives. The scope of such research would range from fundamental organic synthesis to polymer science and materials chemistry.

The primary objectives would be:

To Develop an Efficient Synthetic Pathway: The initial goal is to establish a reliable and scalable method for synthesizing the target compound. This would involve exploring potential starting materials, such as 5-(chloromethyl)-2-furoic acid or 5-hydroxymethyl-2-furoic acid, and reacting them with ammonia (B1221849) or a glycine (B1666218) equivalent, followed by hydrolysis. A plausible route could adapt the methodology used for similar ether-linked furan dicarboxylic acids. rsc.org Optimization of reaction conditions to maximize yield and purity would be critical.

To Complete Physicochemical and Spectroscopic Characterization: Once synthesized, the compound must be thoroughly characterized to confirm its structure and determine its fundamental properties. This includes analysis by NMR (¹H, ¹³C), FT-IR, and mass spectrometry, as well as determination of its melting point, solubility, and thermal stability (TGA).

To Investigate its Behavior in Polymerization Reactions: A key objective is to evaluate its performance as a monomer. This would involve:

Polycondensation with various aliphatic and aromatic diols to synthesize a novel series of furan-based polyesters.

Polycondensation with various diamines to produce novel furan-based polyamides.

Exploring conditions for self-polymerization or polymerization with diacid chlorides to leverage the reactivity of the secondary amine, with the goal of creating branched or cross-linked polymers.

To Characterize the Resulting Polymers and Materials: The newly synthesized polymers would be analyzed to understand how the monomer's unique structure influences their properties. This involves measuring molecular weights (GPC), thermal transitions (DSC), thermal stability (TGA), and mechanical properties (tensile testing). This would allow for a direct comparison with materials derived from linear furan monomers like FDCA. rsc.org

To Explore its Application as an Organic Ligand: A final objective would be to investigate its coordination chemistry. This includes reacting the compound with various metal salts to synthesize and crystallize new coordination polymers or metal-organic frameworks. The structural analysis of these materials would reveal its coordination modes and the potential for creating functional porous or catalytic materials.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
5,5'-[Iminodi(methylene)]DI(2-furoic acid) -
2,5-Furandicarboxylic acid FDCA
5-Hydroxymethylfurfural HMF
2-Furoic acid -
Furfural -
Furan -
Polyethylene terephthalate (B1205515) PET
Polyethylene furanoate PEF
2,5-bis(aminomethyl)furan BAMF
5,5′-[oxybis(methylene)]bis[2-furancarboxylic acid] -
5-(chloromethyl)-2-furoic acid -
5-hydroxymethyl-2-furoic acid -
Ammonia -
Glycine -
Terephthalic acid -
Ethylene glycol -
Benzene -
Carbon dioxide -
Calcium ion Ca²⁺
Copper(II) ion Cu²⁺

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO6 B12109821 5,5'-[Iminodi(methylene)]DI(2-furoic acid) CAS No. 73751-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73751-08-3

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

5-[[(5-carboxyfuran-2-yl)methylamino]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H11NO6/c14-11(15)9-3-1-7(18-9)5-13-6-8-2-4-10(19-8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17)

InChI Key

UWWDIYIUNFBYPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CNCC2=CC=C(O2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 5,5 Iminodi Methylene Di 2 Furoic Acid

Retrosynthetic Analysis and Strategic Disconnection of 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 5,5'-[Iminodi(methylene)]DI(2-furoic acid), the primary strategic disconnections involve the carbon-nitrogen bonds of the central imino group and the functionalization of the furan (B31954) rings.

The most logical disconnection is at the C-N bonds of the imino linker. This suggests a convergent synthesis approach, where two molecules of a functionalized furan-2-carboxylic acid derivative are coupled with an ammonia (B1221849) equivalent. This leads to two main precursor molecules: a furan-2-carboxylic acid bearing a reactive group at the 5-position, and a source of the central nitrogen atom.

A key precursor identified through this analysis is 5-formyl-2-furoic acid . This molecule contains both the necessary carboxylic acid function and a formyl group that can be converted into the methylene (B1212753) bridge. The retrosynthetic pathway can be visualized as follows:

Target Molecule: 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

Disconnection: C-N bonds of the imino bridge.

Precursors: Two equivalents of a 5-(halomethyl)-2-furoic acid derivative and ammonia, or two equivalents of 5-formyl-2-furoic acid and ammonia via reductive amination.

Further Disconnection of Precursor: 5-formyl-2-furoic acid can be conceptually derived from furan-2-carboxylic acid through electrophilic substitution (formylation). Furan-2-carboxylic acid itself can be obtained from the oxidation of furfural (B47365), a bio-based platform chemical.

This retrosynthetic strategy highlights the importance of controlling the reactivity of the functional groups on the furan ring to achieve the desired connectivity.

Conventional Multi-Step Synthetic Routes to 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

Based on the retrosynthetic analysis, a multi-step synthesis can be devised. This typically involves the preparation of the furan precursors, followed by the crucial step of forming the imino linker.

Exploration of Precursors and Intermediate Synthesis for Furan-2-carboxylic Acid Derivatives

The synthesis of the target molecule relies heavily on the availability of suitably functionalized furan-2-carboxylic acid derivatives.

Furan-2-carboxylic acid: This is a common starting material and can be prepared by the oxidation of furfural. Various methods exist for this transformation, including oxidation with reagents like potassium permanganate (B83412) or through catalytic processes. nih.gov

5-Formyl-2-furoic acid: This key intermediate can be synthesized from furan-2-carboxylic acid via a Vilsmeier-Haack formylation reaction. However, a more common route involves the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a readily available bio-based chemical. The oxidation can be controlled to convert the hydroxymethyl group to a formyl group while leaving the aldehyde at the 2-position, which is then further oxidized to the carboxylic acid.

5-(Chloromethyl)-2-furoic acid: This is another potential precursor. It can be prepared from 5-hydroxymethyl-2-furoic acid by reaction with a chlorinating agent like thionyl chloride.

Strategies for Imino Linker Formation and Furan Ring Functionalization

The central challenge in synthesizing 5,5'-[Iminodi(methylene)]DI(2-furoic acid) is the formation of the iminodi(methylene) bridge. Two primary strategies can be employed:

Reductive Amination: This is a highly effective method for forming C-N bonds. libretexts.orgyoutube.com In this approach, two equivalents of 5-formyl-2-furoic acid would be reacted with ammonia in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine, which is then reduced in situ to the secondary amine. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN). libretexts.org The reaction can be performed in a one-pot manner, making it an efficient strategy. The reductive amination of similar furan-based aldehydes, such as 5-hydroxymethylfurfural (HMF), has been reported to yield the corresponding amines. researchgate.netresearchgate.net

Alkylation of Ammonia: This method involves the reaction of two equivalents of a 5-(halomethyl)-2-furoic acid, such as 5-(chloromethyl)-2-furoic acid , with ammonia. libretexts.orgyoutube.com Ammonia acts as a nucleophile, displacing the halide to form the C-N bond. However, this reaction can be difficult to control, as the primary amine formed initially is often more nucleophilic than ammonia, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine.

Optimization of Reaction Parameters and Yields for Each Synthetic Step

Reaction Step Key Parameters to Optimize Potential Challenges Reported Yields for Similar Reactions
Oxidation of Furfural to Furan-2-carboxylic acid Oxidizing agent, temperature, reaction time, pH.Over-oxidation, side reactions.60-63% (using NaOH and heat). nih.gov
Reductive Amination of 5-formyl-2-furoic acid Reducing agent, solvent, temperature, pH, ammonia concentration.Formation of byproducts from the reduction of the carboxylic acid or polymerization.Yields for reductive amination of HMF can reach up to 92.1% under optimized biocatalytic conditions. researchgate.net
Alkylation with 5-(chloromethyl)-2-furoic acid Stoichiometry of ammonia, temperature, solvent, reaction time.Over-alkylation leading to tertiary amines and quaternary salts. masterorganicchemistry.comYields can be highly variable and often lower than reductive amination.

For the reductive amination, the choice of reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH4) could be used, they may also reduce the carboxylic acid groups. Milder reagents like sodium cyanoborohydride are generally preferred for their selectivity. libretexts.org

For the alkylation route, using a large excess of ammonia can help to minimize over-alkylation by increasing the probability of the alkylating agent reacting with ammonia rather than the primary amine product. masterorganicchemistry.com

Advancements in Green Chemistry Approaches for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) Synthesis

Green chemistry principles aim to design chemical processes that are more environmentally friendly. For the synthesis of 5,5'-[Iminodi(methylene)]DI(2-furoic acid), several green approaches can be considered.

Development of Catalytic Systems for Sustainable Production

The development of efficient catalytic systems is a cornerstone of green chemistry.

Catalytic Reductive Amination: Instead of stoichiometric reducing agents, catalytic hydrogenation can be employed for the reductive amination step. This involves using a heterogeneous catalyst, such as Raney Nickel or a supported noble metal catalyst (e.g., Pd/C, Pt/C), with hydrogen gas as the reductant. researchgate.net This approach generates water as the only byproduct, making it a much greener alternative to borohydride (B1222165) reagents. The reductive amination of 5-hydroxymethylfurfural (HMF) to 2,5-bis(aminomethyl)furan (B21128) has been successfully demonstrated using Raney Ni, achieving a yield of 60.7%. researchgate.net

Biocatalysis: Enzymes can offer high selectivity and operate under mild conditions. For the reductive amination step, transaminases or amine dehydrogenases could be explored. Biocatalytic reductive amination of HMF has been shown to proceed with high yield and selectivity. researchgate.net This approach avoids the use of harsh reagents and high temperatures.

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental impact of the synthesis. The oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) has been successfully carried out in aqueous solutions. google.com

By integrating these catalytic and green chemistry principles, the synthesis of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) can be made more sustainable and economically viable.

Investigation of Solvent-Free or Environmentally Benign Solvent Methodologies

The push towards green chemistry has put a significant focus on reducing or eliminating the use of hazardous organic solvents in chemical synthesis. jocpr.com For the synthesis of furan-based compounds and related structures, research has explored methodologies that employ either no solvent or environmentally benign alternatives.

Solvent-free synthesis, often facilitated by techniques such as grinding reactants together, presents a compelling green alternative. jocpr.com This approach, known as mechanochemistry, can lead to shorter reaction times, higher yields, and simpler work-up procedures by avoiding the need for solvent removal. While specific studies on the solvent-free synthesis of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) are not yet prevalent, the successful application of this method for the synthesis of other imines and furan derivatives suggests its high potential. jocpr.comresearchgate.net For instance, grinding techniques have been effectively used for the condensation of various ketones and anilines to form imines, often with only a catalytic amount of acid. jocpr.com

When a solvent is necessary, the focus shifts to environmentally benign options. These "green" solvents are characterized by low toxicity, biodegradability, and derivation from renewable sources. Water is the most fundamental green solvent, and its use in the synthesis of furan derivatives is well-documented, particularly in oxidation reactions. Other green solvents that have been investigated for related syntheses include dimethyl carbonate (DMC) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which offer favorable properties and are derived from renewable resources. researchgate.netmdpi.comresearchgate.net

The table below summarizes potential green solvent options applicable to the synthesis of furan-based dicarboxylic acids and their precursors.

Solvent ClassExample(s)Rationale for Use in Furan SynthesisRelevant Findings
Protic SolventsWaterUniversal solvent, non-toxic, non-flammable. Used in oxidation of furan aldehydes. nih.govEffective medium for bromine oxidation of furans to generate 1,4-dicarbonyl intermediates. nih.gov
Carbonate EstersDimethyl Carbonate (DMC)Low toxicity, biodegradable, high boiling point. Used as a green medium for producing FDCA esters. mdpi.comSuccessfully used with a Lewis acid catalyst to produce 2,5-furandicarboxylic acid methyl ester from galactaric acid. mdpi.com
Bio-derived Ethers2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, offers good performance in organic reactions. researchgate.netExplored as a green solvent for the synthesis of 2,4,5-trisubstituted-2-imidazolines. researchgate.net

Utilization of Renewable Feedstocks in the Synthesis Chain

The synthesis of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) is intrinsically linked to the availability of its core component, 2-furoic acid. A significant advantage of furan-based chemistry is its direct connection to renewable biomass. Lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops, is a rich source of C5 and C6 sugars that can be converted into valuable platform chemicals. foundationfar.orgnih.gov

The primary pathway to 2-furoic acid from renewable resources begins with the dehydration of C5 sugars, such as xylose, to produce furfural. Furfural is a key bio-based platform chemical that serves as a versatile starting material for a wide range of furan derivatives. The subsequent oxidation of furfural yields 2-furoic acid. nih.gov This conversion places the entire synthesis chain for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) firmly within the framework of a sustainable bio-economy.

Hydrolysis of Biomass: Lignocellulosic material is broken down to release its constituent sugars.

Dehydration to Furfural: C5 sugars are converted to furfural through acid catalysis.

Oxidation to 2-Furoic Acid: Furfural is oxidized to form the 2-furoic acid building block. nih.gov

Coupling Reaction: 2-furoic acid derivatives are then used in subsequent steps to construct the final 5,5'-[Iminodi(methylene)]DI(2-furoic acid) molecule.

This bio-based route offers a sustainable alternative to petroleum-derived starting materials, reducing the carbon footprint and reliance on fossil fuels. researchgate.net

Flow Chemistry and Continuous Processing Techniques for Scalable Production of 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

For the industrial-scale production of chemicals, continuous flow processing offers numerous advantages over traditional batch methods. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. The application of flow chemistry is particularly relevant for the synthesis of furan-based platform chemicals, which can involve exothermic reactions or unstable intermediates. researchgate.net

While specific flow chemistry protocols for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) are still under development, extensive research on the continuous production of the related and structurally significant 2,5-furandicarboxylic acid (FDCA) demonstrates the viability of this approach. researchgate.netresearchgate.net In these systems, reactants are continuously pumped through a heated reactor, often a packed-bed tube containing a heterogeneous catalyst. For example, the oxidation of 5-hydroxymethylfurfural (HMF) to FDCA has been successfully demonstrated in tubular reactors packed with a Pt/C catalyst. researchgate.net

Key parameters optimized in these continuous flow systems include:

Reaction Temperature

Pressure

Flow Rate

Catalyst Loading

Solvent

The successful implementation of flow chemistry for FDCA production provides a strong proof-of-concept for its application to other furan dicarboxylic acids, suggesting a promising avenue for the efficient, safe, and scalable synthesis of 5,5'-[Iminodi(methylene)]DI(2-furoic acid).

Alternative Synthetic Strategies for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) and Analogues

Beyond traditional synthetic methods, emerging strategies offer novel and potentially more efficient or sustainable routes to complex molecules. Chemo-enzymatic and mechanochemical approaches are two such frontiers being explored for the synthesis of furan derivatives.

Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the versatility of chemical reactions. This hybrid approach can lead to highly efficient and stereoselective transformations under mild reaction conditions, often avoiding the need for harsh reagents and protecting groups. nih.gov

In the context of furan dicarboxylic acids, biocatalytic routes are gaining significant attention. rsc.org For instance, enzymatic cascades have been designed to produce FDCA from furfural. nih.gov One such artificial pathway utilizes an oxidase to convert furfural to 2-furoic acid, followed by a reversible decarboxylase to carboxylate the 2-furoic acid, ultimately yielding FDCA. nih.gov Another approach uses a combination of fungal oxidoreductases to convert HMF derivatives into FDCA. nih.gov

These findings highlight the potential for developing a chemo-enzymatic pathway for 5,5'-[Iminodi(methylene)]DI(2-furoic acid). Such a strategy could involve:

Enzymatic synthesis of 2-furoic acid from furfural.

Chemical or enzymatic modification of the furan ring at the 5-position.

A final enzymatic or chemical coupling step to form the iminodimethylene bridge.

The table below outlines a conceptual chemo-enzymatic pathway for furan dicarboxylic acids.

StepTransformationCatalyst TypeRationale
1Furfural → 2-Furoic AcidOxidase EnzymeHigh selectivity and mild reaction conditions (aqueous buffer, room temperature). nih.gov
22-Furoic Acid → 5-functionalized Furoic AcidChemical or EnzymaticIntroduction of a leaving group or precursor for the bridging reaction.
3Coupling of two 5-functionalized unitsChemical or EnzymaticFormation of the final dicarboxylic acid structure.

Mechanochemical Synthesis Investigations

Mechanochemistry utilizes mechanical force, such as grinding in a ball mill, to induce chemical reactions. This solvent-free technique aligns with the principles of green chemistry by minimizing waste and energy consumption. jocpr.com It has been shown to be effective for a variety of organic transformations, including the synthesis of imines. jocpr.com

The application of mechanochemistry to the synthesis of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) is a promising area of investigation. A potential mechanochemical approach could involve the solid-state reaction of a 5-(halomethyl)-2-furoic acid derivative with an amine source under ball-milling conditions. This method could potentially offer a rapid, efficient, and environmentally friendly alternative to traditional solvent-based syntheses. The general success of grinding techniques for forming imine bonds from aldehydes/ketones and amines suggests that related C-N bond formations are feasible under mechanochemical conditions. jocpr.com

Advanced Spectroscopic and Structural Elucidation of 5,5 Iminodi Methylene Di 2 Furoic Acid and Its Assemblies

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of 5,5'-[Iminodi(methylene)]DI(2-furoic acid). An exact mass measurement would provide unambiguous verification of its molecular formula, C₁₂H₁₁NO₆. The analysis of its isotopic pattern would further corroborate the formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be required to establish its fragmentation pathways. This would involve the isolation and fragmentation of the molecular ion to identify characteristic neutral losses and product ions. For instance, common fragmentation patterns for carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da). libretexts.org Cleavage at the bonds adjacent to the central nitrogen atom and fragmentation of the furan (B31954) rings would also be expected, providing vital structural information. However, specific experimental mass spectra and fragmentation data for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) are not present in the available literature.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation

NMR spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of organic molecules in solution.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

A full suite of 2D-NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR: Would show the chemical shifts and coupling constants for the protons on the furan rings and the methylene (B1212753) bridges. Data for a related compound, 2-furoic acid, shows proton signals in the aromatic region. chemicalbook.com

¹³C NMR: Would identify the chemical shifts for all carbon atoms, including the carboxyl, furan, and methylene carbons. rsc.org

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks within the furan rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the methylene bridges to the furan rings and the carboxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, helping to define the molecule's preferred conformation in solution.

Without experimental spectra for 5,5'-[Iminodi(methylene)]DI(2-furoic acid), a detailed assignment table cannot be generated.

Solid-State NMR Spectroscopy for Bulk Structural Information and Polymorphic Forms

Solid-State NMR (ssNMR) would provide insight into the structure of the compound in the solid phase. This technique is particularly useful for characterizing hydrogen-bonding networks, identifying different polymorphs (crystal forms), and understanding molecular dynamics in the solid state. For carboxylic acids, ssNMR can reveal details about the formation of hydrogen-bonded dimers. However, no ssNMR studies for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) have been reported.

X-ray Diffraction Studies for Crystal Structure and Molecular Conformation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Precise Atomic Positioning and Hydrogen Bonding Networks

Growing a suitable single crystal of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) and analyzing it via single-crystal X-ray diffraction would yield precise data on bond lengths, bond angles, and torsional angles. researchgate.net This technique would definitively establish the molecular conformation and map out the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid groups and the secondary amine, which dictate the crystal packing. researchgate.net A search of crystallographic databases reveals no existing crystal structure for this compound.

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity Analysis

PXRD is a rapid technique used to analyze polycrystalline (powder) samples. rruff.info It is primarily used for phase identification and to assess the purity of a crystalline sample. nist.gov The resulting diffraction pattern serves as a fingerprint for a specific crystal structure. While invaluable for quality control and polymorphic screening, no experimental PXRD patterns for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) are available in the public domain.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

No FTIR data for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) was found.

Raman Spectroscopy for Vibrational Modes and Crystallographic Insights

No Raman spectroscopy data for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) was found.

Thermal Analysis Techniques for Understanding Stability and Phase Transitions

Thermogravimetric Analysis (TGA) for Decomposition Behavior

No TGA data for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) was found.

Differential Scanning Calorimetry (DSC) for Thermal Events (excluding melting/boiling points as "basic properties")

No DSC data for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) was found.

Chiroptical Spectroscopy (if relevant for chiral derivatives or interactions)

No information regarding chiral derivatives or the application of chiroptical spectroscopy to 5,5'-[Iminodi(methylene)]DI(2-furoic acid) was found.

Optical Rotatory Dispersion (ORD) for Wavelength-Dependent Optical Activity

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation [α] against wavelength. Similar to CD, ORD is only observed for chiral substances.

ORD and CD are intimately related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of a molecule's chiroptical properties. An ORD curve will show a characteristic peak and trough pattern in the vicinity of a chromophore's absorption band where a Cotton effect is present in the CD spectrum.

The analysis of ORD spectra can be particularly useful for determining the absolute configuration of chiral molecules, especially when compared with known compounds or theoretical models. The sign of the Cotton effect in the ORD curve, like in CD, is indicative of the stereochemistry.

Hypothetical Optical Rotatory Dispersion Data for a Chiral Conformer of 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

Wavelength (nm)Specific Rotation [α] (deg)
589 (Sodium D-line)+45
400+120
300+800 (Peak of Cotton effect)
270-500 (Trough of Cotton effect)
230+1500

This table is for illustrative purposes only and represents the type of data that would be obtained from an ORD measurement.

Theoretical and Computational Chemistry Investigations of 5,5 Iminodi Methylene Di 2 Furoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For a molecule like 5,5'-[Iminodi(methylene)]DI(2-furoic acid), these methods can provide a detailed picture of its geometry, electronic landscape, and potential for chemical reactions.

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure of molecules. By applying DFT to analogs like 2-furoic acid, we can extrapolate the properties of 5,5'-[Iminodi(methylene)]DI(2-furoic acid).

Electronic Properties: The electronic properties of the parent molecule, 2-furoic acid, have been investigated using DFT. These studies reveal that the overlap of the furan (B31954) and carboxyl π orbitals is a key feature. nih.gov For 5,5'-[Iminodi(methylene)]DI(2-furoic acid), the highest occupied molecular orbital (HOMO) is anticipated to be localized primarily on the electron-rich furan rings and the nitrogen atom of the imino bridge. The lowest unoccupied molecular orbital (LUMO) is expected to be distributed over the carboxylic acid groups and the furan rings. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors help in predicting the reactivity of the molecule. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. The presence of two carboxylic acid groups and the imino nitrogen suggests that the molecule can act as both a hydrogen bond donor and acceptor, influencing its intermolecular interactions.

Table 1: Calculated Electronic Properties of 2-Furoic Acid (Analog) This table presents theoretical data for 2-furoic acid as a model for the individual furoic acid moieties in the target compound. The values are representative and can vary with the level of theory and basis set used.

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energetic and spectroscopic data.

Energetic Predictions: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to obtain precise conformational energies. For 5,5'-[Iminodi(methylene)]DI(2-furoic acid), this would involve calculating the relative energies of different conformers arising from the rotation around the bonds of the iminodi(methylene) linker. These calculations would help identify the most stable conformer in the gas phase.

Spectroscopic Predictions: Theoretical vibrational spectra (infrared and Raman) can be simulated using ab initio methods. The calculated frequencies and intensities can be compared with experimental data to confirm the structure of the molecule. For the target molecule, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid groups, the N-H stretching of the imine, and various C-H and C-O stretching and bending modes of the furan rings. Theoretical calculations of NMR chemical shifts can also aid in structure elucidation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with the environment.

The imino group in 5,5'-[Iminodi(methylene)]DI(2-furoic acid) could potentially exist in different tautomeric forms, although the imine form is generally the most stable. MD simulations can be used to explore the energy barriers associated with proton transfer and to determine the likelihood of tautomerism under different conditions. Similarly, the rotation around the single bonds in the iminodi(methylene) linker can lead to various conformers. MD simulations can map out the conformational landscape and identify the most populated conformational states.

Reaction Mechanism Elucidation for the Synthesis of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) and its Transformations

While a specific synthesis for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) has not been reported, a plausible synthetic route can be proposed based on known organic reactions. A likely pathway would involve the reaction of 5-(chloromethyl)-2-furoic acid or 5-(bromomethyl)-2-furoic acid with ammonia (B1221849) or a suitable amine precursor.

Proposed Synthesis Reaction:

2 * (5-(halomethyl)-2-furoic acid) + NH₃ → 5,5'-[Iminodi(methylene)]DI(2-furoic acid) + 2 H-halide

Computational chemistry can be used to investigate the mechanism of this proposed reaction. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This would provide insights into the activation energy of the reaction and the stability of any intermediates. The calculations could also explore the role of the solvent in the reaction mechanism.

Furthermore, computational methods can be used to study the potential transformations of 5,5'-[Iminodi(methylene)]DI(2-furoic acid), such as esterification of the carboxylic acid groups or reactions involving the imino nitrogen.

Transition State Search and Energy Barrier Calculations

The study of chemical reactions at a molecular level often involves the identification of transition states and the calculation of associated energy barriers. A transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state, known as the energy barrier or activation energy, is a critical factor in determining the reaction rate.

For a molecule like 5,5'-[Iminodi(methylene)]DI(2-furoic acid), these calculations could be employed to investigate various potential transformations. For instance, one could computationally study the mechanisms of its synthesis, such as the condensation reaction that likely forms the iminodi(methylene) bridge. Density Functional Theory (DFT) is a common quantum mechanical method used for such investigations, providing a balance between accuracy and computational cost. By mapping the potential energy surface of a proposed reaction, researchers can locate the transition state structure and calculate the energy barrier, offering insights into the reaction's feasibility and kinetics.

Computational Design of Catalysts for Specific Transformations

Computational methods are increasingly used to design catalysts tailored for specific chemical transformations. In the context of 5,5'-[Iminodi(methylene)]DI(2-furoic acid), computational catalyst design could be applied to several areas, such as its polymerization or its conversion into other valuable chemicals. The furan rings and carboxylic acid groups offer multiple sites for catalytic activity.

The process of computational catalyst design typically involves:

Hypothesizing a catalytic cycle: Based on known chemical principles, a plausible catalytic cycle for the desired transformation is proposed.

Modeling the catalyst-substrate interactions: Using computational methods like DFT, the interactions between the catalyst and the substrate (5,5'-[Iminodi(methylene)]DI(2-furoic acid)) are modeled.

In silico screening of catalyst candidates: By systematically modifying the structure of the catalyst in the computational model, a range of potential catalysts can be screened to identify those with the most favorable reaction energetics.

While specific catalyst design studies for this compound are not documented, research on the catalytic conversion of biomass-derived furans is an active area. mdpi.com For example, catalysts are being developed for the hydrogenation, oxidation, and etherification of furan derivatives to produce biofuels and biochemicals. mdpi.com

Structure-Property Relationship (SPR) Predictions for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) and its Analogues

Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a molecule with its physical, chemical, and biological properties. These models are invaluable for predicting the properties of new or uncharacterized molecules like 5,5'-[Iminodi(methylene)]DI(2-furoic acid).

Predictive Modeling for Material Properties (e.g., optical, electronic)

Predictive modeling can estimate a range of material properties for 5,5'-[Iminodi(methylene)]DI(2-furoic acid). For instance, its potential use in electronic devices could be assessed by calculating its electronic properties. DFT calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a material's conductivity and electronic transitions. Studies have been conducted on substituted dicarboxylic acids to correlate their electronic properties with their behavior on semiconductor surfaces. nih.gov

Machine learning (ML) algorithms are also increasingly used to predict molecular properties. chemrxiv.org These models are trained on large datasets of known molecules and their properties. chemrxiv.org By inputting the structure of a new molecule, such as 5,5'-[Iminodi(methylene)]DI(2-furoic acid), these trained models can predict properties like absorption spectra, which are relevant for optical applications. chemrxiv.org Graph neural networks, for example, have been used to predict DFT-level descriptors for carboxylic acids from their 2D structure. mit.edursc.org

A hypothetical table of predicted electronic properties for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) based on computational models is presented below.

Predicted PropertyHypothetical ValueMethod
HOMO-LUMO Gap4.5 eVDFT (B3LYP/6-31G)
Ionization Potential7.8 eVDFT (B3LYP/6-31G)
Electron Affinity1.2 eVDFT (B3LYP/6-31G*)
Maximum Absorption Wavelength (λmax)280 nmTD-DFT

Note: The values in this table are hypothetical and serve as an illustration of the types of properties that can be predicted. Actual values would require specific computational studies.

Ligand Binding Site Prediction for Coordination Chemistry

The structure of 5,5'-[Iminodi(methylene)]DI(2-furoic acid), with its nitrogen atom and two carboxylic acid groups, makes it a potential ligand for metal ions. Predicting how this molecule will bind to different metals is a key aspect of coordination chemistry.

Computational methods can be used to predict the preferred binding sites and coordination modes. Molecular docking simulations, a common technique in drug discovery, can be adapted for this purpose. These simulations predict the preferred orientation of the ligand when bound to a metal center, as well as the binding affinity. The results of such studies can guide the synthesis of new metal-organic frameworks (MOFs) or coordination polymers with desired properties. For instance, in silico studies are used to explore the interactions of novel compounds in biological systems. researchgate.net

In Silico Screening and Virtual Design for Novel Derivatives and Applications

In silico screening and virtual design are powerful computational strategies for discovering new molecules with specific functionalities. These approaches allow for the rapid evaluation of large numbers of compounds, saving time and resources compared to traditional experimental methods.

Database Mining for Related Compounds

One of the first steps in virtual design is to mine existing chemical databases for compounds with similar structures or properties to the target molecule. Databases like PubChem, ChEBI, and Reaxys contain vast amounts of chemical information. eur.nl By searching these databases for structures related to 5,5'-[Iminodi(methylene)]DI(2-furoic acid), one can identify compounds that may share similar applications or serve as starting points for the design of new derivatives.

A search for analogues might focus on variations in the following structural features:

The furan ring: Replacing the furan rings with other heterocycles.

The carboxylic acid groups: Esterifying or converting the acid groups to amides.

The iminodi(methylene) linker: Modifying the length or composition of the linker.

The table below lists some related compounds that could be found through database mining.

Compound NameChemical FormulaPubChem CID
5-Methyl-2-furoic acidC₆H₆O₃74710 nih.gov
5-Hydroxymethyl-2-furoic acidC₆H₆O₄80642 nih.gov
2-Furoic acidC₅H₄O₃12345 (example)
Iminodiacetic acidC₄H₇NO₄812

By analyzing the known properties and applications of these related compounds, researchers can generate hypotheses about the potential uses of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) and design new derivatives with enhanced performance for specific applications. For example, various furan-based derivatives have been synthesized and evaluated for a range of biological activities. mdpi.comnih.govresearchgate.netnih.gov

Computational Screening for Desired Material Characteristics

The in-silico approach of computational screening has emerged as a powerful tool in materials science for the prediction of material properties before their synthesis. This methodology is particularly valuable for novel compounds such as 5,5'-[Iminodi(methylene)]DI(2-furoic acid), allowing for the theoretical evaluation of their potential in various applications. While direct computational screening studies on 5,5'-[Iminodi(methylene)]DI(2-furoic acid) are not extensively documented in public literature, the principles and techniques can be inferred from research on analogous furan and furoic acid derivatives. These studies provide a framework for how the material characteristics of the target compound could be computationally investigated.

Computational screening typically employs methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate electronic and optical properties. nih.gov For instance, DFT calculations are instrumental in determining fundamental parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the material's electronic properties, including its potential as a semiconductor or for use in electronic devices. scielo.org.co

In the context of screening for desired material characteristics, a range of properties can be investigated. For furan derivatives, computational studies have focused on predicting their efficacy as corrosion inhibitors by calculating properties like electronegativity and electron-donating tendencies. mdpi.com Furthermore, the potential of furan-containing polymers as conductive materials has been assessed by examining their electronic band structures and density of states. researchgate.net Such studies often involve comparing the properties of a series of related compounds to identify candidates with the most promising characteristics.

High-throughput computational screening represents a more advanced application of these principles, where large libraries of materials are computationally evaluated for specific functionalities. rsc.org This approach, while not yet applied to 5,5'-[Iminodi(methylene)]DI(2-furoic acid), could be a viable strategy for assessing its potential in areas such as thermoelectrics or photovoltaics. rsc.orgarxiv.org The screening process would involve calculating key performance indicators, such as the electronic fitness function for thermoelectric materials, for the target compound and its various modifications. rsc.org

The following tables outline the types of material characteristics that could be computationally screened for 5,5'-[Iminodi(methylene)]DI(2-furoic acid), based on methodologies applied to similar compounds.

Table 1: Potential Electronic Properties for Computational Screening

Property Relevance Computational Method
HOMO-LUMO Energy Gap Indicates electronic excitability and stability DFT
Ionization Potential Relates to the ability to donate an electron DFT
Electron Affinity Relates to the ability to accept an electron DFT
Electronegativity Describes the tendency to attract electrons DFT

Table 2: Potential Optical and Conductive Properties for Computational Screening

Property Relevance Computational Method
Absorption Spectra (λmax) Determines the wavelengths of light the material absorbs TD-DFT
Band Structure Characterizes the electronic energy levels in a solid DFT
Density of States Describes the number of available electronic states at each energy level DFT
Effective Mass of Charge Carriers Influences electrical conductivity DFT

The insights gained from such computational screening would be invaluable in guiding the experimental synthesis and characterization of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) for specific technological applications.

Functionalization and Derivatization Strategies for 5,5 Iminodi Methylene Di 2 Furoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moieties for Polymerization and Ligand Synthesis

The two carboxylic acid groups are prime sites for modification through well-established esterification and amidation reactions. These transformations are fundamental in materials science and coordination chemistry.

Esterification: The conversion of the carboxylic acid groups to esters is a common strategy for producing monomers for polyester (B1180765) synthesis. The reaction of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) with various diols can lead to the formation of linear or cross-linked polyesters. The properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength, can be tuned by the choice of the diol. Standard esterification methods, including Fischer esterification with an excess of alcohol under acidic catalysis or conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol, are applicable. The clean esterification of 2-furoic acid has been demonstrated using solid acid catalysts, a method that is environmentally benign and could be adapted for this difunctional monomer. researchgate.net

Amidation: Reacting the dicarboxylic acid with diamines yields polyamides, analogous to the synthesis of nylon. This opens avenues to new bio-based polymers with potentially enhanced properties derived from the furan (B31954) and imino moieties. Furthermore, amidation with monoamines or functionalized amines can produce sophisticated ligands. The resulting amide functionalities, in concert with the furan oxygens and the central nitrogen atom, can act as multidentate chelating agents for various metal ions. The synthesis of furoic amides is a known process, often involving the reaction of a 2-furoic acid halide with an amine, which can be conducted in aqueous or organic solvents. google.com

Below is a table illustrating potential reactants for these transformations.

Reaction TypeReactantCatalyst/ConditionsExpected Product Class
Esterification Ethylene (B1197577) GlycolH₂SO₄ (cat.), HeatLinear Polyester
Esterification 1,4-ButanediolSOCl₂, then Diol, BaseLinear Polyester
Esterification GlycerolSolid Acid Catalyst, HeatCross-linked Polyester
Amidation HexamethylenediamineHeat, -H₂OLinear Polyamide
Amidation 1,4-PhenylenediamineDCC/DMAPAromatic Polyamide
Amidation 2-AminoethanolAcyl Chloride methodBis-amide diol Ligand

Modifications of the Furan Ring System in 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

The furan rings are electron-rich aromatic systems, making them susceptible to various modifications, although their reactivity is influenced by the existing substituents.

Furan is known to undergo electrophilic aromatic substitution (EAS) more readily than benzene (B151609). pearson.comchemicalbook.com In 5,5'-[Iminodi(methylene)]DI(2-furoic acid), the 2- and 5-positions of the furan rings are already substituted. Therefore, any further substitution must occur at the 3- or 4-positions. The regiochemical outcome is dictated by the electronic effects of the existing groups:

The 2-carboxylic acid group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position (C4).

The 5-methylene-imino group is an electron-donating group (via the methylene (B1212753) bridge), which activates the ring and directs incoming electrophiles to the ortho position (C4).

Since both substituents preferentially direct an incoming electrophile to the C4 position, this site is the most probable location for EAS reactions like nitration, halogenation, or Friedel-Crafts acylation. However, the strong acidic conditions often used for nitration or Friedel-Crafts reactions can lead to polymerization or degradation of the furan ring, necessitating the use of milder reagents. pearson.compearson.com

EAS ReactionReagentConditionsExpected Position of Substitution
Bromination Br₂ in DioxaneMild, Room Temp.C4-position
Nitration Acetyl Nitrate (AcONO₂)Mild, Low Temp.C4-position
Acylation Acetic AnhydrideZnCl₂ (mild Lewis acid)C4-position

Olefin metathesis is a powerful tool for forming carbon-carbon double bonds. Its application to the furan rings in the target compound is not direct but could be achieved through preliminary modifications.

Ring-Opening Metathesis Polymerization (ROMP): The furan ring itself is not sufficiently strained to undergo ROMP directly. However, it can be converted into a suitable ROMP monomer. A common strategy involves a Diels-Alder reaction between the furan (acting as a diene) and a potent dienophile (e.g., maleimide (B117702) or benzyne) to form a strained 7-oxabicyclo[2.2.1]heptene adduct. nih.govchemrxiv.orgrsc.org This strained adduct can then be polymerized via ROMP using Grubbs or other ruthenium-based catalysts. This multi-step approach could transform the bifunctional starting material into a complex polymer architecture.

Ring-Closing Metathesis (RCM): RCM is used to form cyclic compounds from a precursor containing two terminal alkene functionalities. acs.orgyoutube.com The parent molecule, 5,5'-[Iminodi(methylene)]DI(2-furoic acid), lacks these alkene groups. To make RCM applicable, the furan rings would first need to be functionalized with alkenyl chains, for instance, through a Heck or Suzuki coupling reaction at a halogenated C4 position. If two such chains were introduced onto the molecule in appropriate locations, RCM could potentially be used to construct new ring systems fused to the original framework.

Chemical Transformations of the Imino Linker in 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

The term "imino" in the compound's name refers to the -NH- group, which is a secondary amine. As it is already in a reduced state, further reduction is not a typical functionalization pathway. Instead, key reactions of this secondary amine include N-alkylation and N-acylation to create tertiary amine or amide derivatives, respectively. These reactions can be used to append new functional groups or to link the molecule to other structures. For example, reductive amination using an aldehyde or ketone in the presence of a reducing agent can be used to introduce a variety of substituents onto the nitrogen atom. nih.govyoutube.com

Reaction TypeReagent(s)Product Type
N-Alkylation Methyl Iodide, BaseTertiary Amine
N-Acylation Acetyl Chloride, BaseTertiary Amide
Reductive Amination Cyclohexanone, NaBH₃CNN-Cyclohexyl Tertiary Amine
Michael Addition AcrylonitrileN-Cyanoethylated Tertiary Amine

The secondary amine linker can be oxidized to afford new functional groups, primarily imines or nitrones. The oxidation of secondary amines can be achieved using various reagents, from hypervalent iodine compounds to catalyzed reactions with peroxides. rsc.orgnih.gov

Oxidation to Imines: Selective oxidation could, in principle, form an imine by removing hydrogen from the nitrogen and one of the adjacent methylene carbons. This transformation would introduce a C=N double bond, creating a new point of reactivity and altering the geometry of the molecular linker. Catalytic systems involving manganese or iron porphyrins have been shown to facilitate such oxidations. rsc.org

Oxidation to Nitrones: Oxidation of secondary amines can also lead to the formation of nitrones, particularly when using oxidants like hydrogen peroxide. acs.orgacs.org This reaction involves the formation of an intermediate hydroxylamine (B1172632) which is further oxidized. The resulting nitrone functionality is a valuable 1,3-dipole, which can participate in cycloaddition reactions to synthesize novel heterocyclic systems.

Oxidation ProductOxidant/CatalystPotential Application
Imine Iodosobenzene / Mn(III)-salen catalystPrecursor for further functionalization
Nitrone Hydrogen Peroxide / Na₂WO₄1,3-Dipolar Cycloaddition Reactions

Formation of Supramolecular Assemblies and Coordination Polymers through Self-Assembly

The bifunctional nature of 5,5'-[Iminodi(methylene)]DI(2-furoic acid), featuring both hydrogen bond donors/acceptors in its carboxylic acid and imino groups, as well as potential coordination sites, makes it a promising candidate for the construction of complex supramolecular architectures.

Hydrogen Bonding-Driven Architectures and Co-crystallization

The presence of carboxylic acid groups and a secondary amine in 5,5'-[Iminodi(methylene)]DI(2-furoic acid) provides multiple sites for hydrogen bonding. These interactions are fundamental to the formation of predictable and stable supramolecular structures. researchgate.netrsc.orgyoutube.comnih.gov In principle, this compound could form various hydrogen-bonded networks, both in its pure form and through co-crystallization with other molecules. nih.govfarmaciajournal.comnih.gov

The carboxylic acid moieties can engage in strong O-H···O hydrogen bonds, leading to the formation of dimers or extended chains, a common motif in carboxylic acid crystal structures. Furthermore, the imino group (-NH-) can act as a hydrogen bond donor, while the nitrogen and the oxygen atoms of the furan rings and carboxyl groups can act as acceptors. This versatility could lead to the formation of intricate three-dimensional networks. hbni.ac.inlibretexts.org

Co-crystallization with complementary molecules, such as bipyridines or other hydrogen bond acceptors/donors, could be a viable strategy to create novel solid-state materials with tailored properties. rsc.org The selection of a coformer with specific functional groups could direct the self-assembly process to yield desired architectures.

Table 1: Potential Hydrogen Bonding Interactions of 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

Donor GroupAcceptor GroupPotential Interaction
Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)O-H···O
Imino (-NH-)Carboxylic Acid (-COOH)N-H···O
Imino (-NH-)Furan OxygenN-H···O
Carboxylic Acid (-COOH)Imino (-NH-)O-H···N

This table is a theoretical representation of possible interactions and is not based on experimental data for the specified compound.

Metal-Organic Framework (MOF) Synthesis Utilizing the Bifunctional Nature of the Compound

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The dicarboxylate functionality of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) makes it a suitable candidate as an organic linker for MOF synthesis. rsc.orgacs.org The flexibility of the methylene bridge between the furan rings could lead to the formation of dynamic or flexible MOFs, which can respond to external stimuli. rsc.orgacs.org

The coordination of the carboxylate groups to metal centers could result in a variety of network topologies, depending on the coordination geometry of the metal ion and the conformation of the ligand. nih.gov The secondary amine group could remain uncoordinated and available for post-synthesis modification, or it could participate in coordination, leading to more complex, multi-dimensional frameworks. The potential for the furan oxygen atoms to also coordinate to the metal centers adds another layer of complexity and potential for novel structures.

Table 2: Potential Metal Ions for MOF Synthesis with 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

Metal IonTypical Coordination NumbersPotential for MOF Formation
Zinc(II)4, 6High
Copper(II)4, 5, 6High
Cobalt(II)4, 6High
Manganese(II)4, 6High
Lanthanides(III)6-12High

This table is illustrative and based on common metal ions used in MOF synthesis.

Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with structures held together by strong covalent bonds. youtube.com The synthesis of COFs typically involves the reaction of multitopic building blocks to form a periodic network. While there is no specific research on using 5,5'-[Iminodi(methylene)]DI(2-furoic acid) for COF synthesis, its structure contains reactive functional groups that could potentially be utilized.

For instance, the amine group could, in principle, undergo condensation reactions with aldehydes to form imine-linked COFs. nih.govrsc.org However, the stability of the furan rings under certain reaction conditions would need to be considered. Alternatively, derivatization of the furan rings to introduce other reactive functionalities, such as boronic acids or aldehydes, could pave the way for its use as a monomer in COF synthesis.

Grafting of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) onto Polymer Backbones and Solid Surfaces

The functional groups of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) make it a candidate for grafting onto various substrates to impart new properties.

Surface Functionalization for Hybrid Materials

The carboxylic acid groups of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) could be used to anchor the molecule onto the surface of inorganic materials like silica, titania, or metal oxides. mdpi.com This functionalization could be achieved through the formation of ester or amide linkages with surface hydroxyl or amine groups, respectively. Such surface modification could introduce chelating properties to the solid support, making it useful for applications such as heavy metal ion sequestration or catalysis. hbni.ac.inmdpi.comacs.org

The imino group and the furan rings could act as coordination sites for metal ions, and by immobilizing the ligand on a solid support, a heterogeneous catalyst could be developed. mdpi.com The choice of the solid support and the method of grafting would be crucial in determining the stability and performance of the resulting hybrid material.

Integration into Composite Materials for Enhanced Performance

Incorporating 5,5'-[Iminodi(methylene)]DI(2-furoic acid) into polymer matrices could lead to the development of composite materials with enhanced properties. patsnap.com The dicarboxylic acid could act as a cross-linking agent or as a pendant group on a polymer backbone. For example, it could be incorporated into polyesters or polyamides through condensation polymerization.

The presence of this molecule within a polymer matrix could improve properties such as thermal stability, mechanical strength, or provide specific functionalities like ion-binding capacity. mdpi.com The interaction between the functional groups of the diacid and the polymer matrix would play a significant role in the final properties of the composite material. Research into the compatibility and reactivity of this compound with various polymer systems would be necessary to explore its potential in this area. acs.org

Exploratory Applications of 5,5 Iminodi Methylene Di 2 Furoic Acid and Its Derivatives in Advanced Materials and Catalysis

Role in Coordination Chemistry and Metal Complexes

The structure of 5,5'-[Iminodi(methylene)]DI(2-furoic acid), featuring two furoic acid moieties linked by a flexible imino-methylene bridge, presents multiple coordination sites—the carboxylic acid groups and the central secondary amine. This architecture makes it a prime candidate for the design of sophisticated metal complexes.

Design and Synthesis of Ligands for Transition Metal Catalysis (Homogeneous and Heterogeneous)

The design of ligands is pivotal in tuning the reactivity and selectivity of transition metal catalysts. The subject compound can act as a versatile scaffold for creating polydentate ligands suitable for both homogeneous and heterogeneous catalysis.

The synthesis of such ligands would typically involve the reaction of the parent compound with various transition metal precursors. The furoic acid hydrazones and their metal complexes, for instance, have shown varied applications in catalysis. scispace.com The combination of hard (carboxylate) and soft (amine) donor sites within the same molecule allows for the stabilization of a wide range of metal centers. researchgate.net

In homogeneous catalysis, the solubility of the resulting metal complex is crucial. The flexible linker in 5,5'-[Iminodi(methylene)]DI(2-furoic acid) could impart solubility in various organic solvents, allowing the catalytic reactions to proceed in a single phase. For heterogeneous catalysis, the ligand or its pre-formed metal complex could be anchored onto a solid support. The carboxylic acid groups, for example, could be used to graft the molecule onto metal oxide surfaces, creating a robust and recyclable catalyst. The resulting catalysts could be active in a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netrsc.org

Table 1: Potential Catalytic Applications of Transition Metal Complexes with 5,5'-[Iminodi(methylene)]DI(2-furoic acid) Derived Ligands

Catalytic ReactionPotential Metal CenterRationale
Oxidation of AlcoholsRu(III), Co(II)Furoic acid hydrazide complexes of these metals have shown activity in alcohol oxidation. researchgate.net
CyanosilylationPb(II)Lead(II) complexes with related nitrogen and oxygen donor ligands have catalyzed this reaction. rsc.org
C-H ActivationRh(I), Ir(III)Polydentate ligands with mixed donor atoms can stabilize the high oxidation states often involved in C-H activation cycles. nih.gov
PolymerizationTi(IV), Zr(IV)The ligand's geometry could be tailored to control polymer tacticity.

Self-Assembly of Metallosupramolecular Structures and Cages

The directional bonding approach inherent to coordination chemistry allows for the construction of intricate, self-assembled architectures. The geometry of 5,5'-[Iminodi(methylene)]DI(2-furoic acid), with its two distal carboxylic acid groups, is highly conducive to the formation of coordination polymers and metallosupramolecular cages.

When reacted with metal ions that exhibit defined coordination geometries (e.g., square planar, tetrahedral, or octahedral), the ligand can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. The flexibility of the iminodi(methylene) linker can accommodate different angles and distances between metal nodes, potentially leading to a variety of network topologies. The resulting supramolecular structures can exhibit porosity, making them interesting for gas storage or separation applications.

Furthermore, by carefully selecting the metal-to-ligand ratio and reaction conditions, it is possible to favor the formation of discrete, cage-like structures. These metallosupramolecular cages can encapsulate guest molecules, with potential applications in drug delivery, sensing, and catalysis within confined spaces. The synthesis of such structures often relies on the principles of thermodynamic control, where the final, most stable assembly is formed from a dynamic library of components.

Magnetic and Optical Properties of Coordination Compounds

The incorporation of paramagnetic metal ions, such as lanthanides or certain first-row transition metals, into coordination networks built from 5,5'-[Iminodi(methylene)]DI(2-furoic acid) could lead to materials with interesting magnetic properties. The distance and orientation between the metal centers, dictated by the ligand's structure, would determine the nature and strength of the magnetic coupling (ferromagnetic or antiferromagnetic). For instance, studies on lanthanide complexes with 2-furan-carboxylic acid have revealed weak magnetic interactions. researchgate.net

From an optical perspective, the furan (B31954) ring itself is a chromophore. Coordination to metal ions can influence the ligand-centered electronic transitions, leading to shifts in absorption and emission spectra. If the metal ion is luminescent (e.g., lanthanides like Eu³⁺ or Tb³⁺), the ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits at its characteristic wavelength. This sensitization process is crucial for the development of efficient luminescent materials for applications in lighting, displays, and bio-imaging. The coordination environment provided by the ligand plays a critical role in protecting the metal ion from non-radiative decay pathways, thereby enhancing its emission quantum yield. nih.govnih.gov

Application in Polymeric Materials Science

The rigid furan rings and the presence of two carboxylic acid functional groups make 5,5'-[Iminodi(methylene)]DI(2-furoic acid) a promising building block for novel polymers. Its structure is analogous in some respects to 2,5-furandicarboxylic acid (FDCA), a well-studied bio-based monomer. rsc.orgmdpi.comnih.gov

Development of Bio-based Polymer Precursors and Monomers

5,5'-[Iminodi(methylene)]DI(2-furoic acid) can be considered a bio-based monomer, as its furan components can be derived from biomass. rsc.orgrsc.org It can be used in polycondensation reactions with diols or diamines to produce polyesters and polyamides, respectively.

The resulting polyesters would possess a unique combination of rigid furan units and a flexible linker containing a nitrogen atom. This could lead to polymers with interesting thermal and mechanical properties, potentially different from those of polyesters derived solely from FDCA. mdpi.comnih.gov The presence of the tertiary amine in the polymer backbone could also influence properties such as dyeability and adhesion.

Similarly, polyamides synthesized from this diacid would incorporate both furan rings and an imino group, potentially leading to materials with high thermal stability and specific intermolecular interactions due to hydrogen bonding. Enzymatic polymerization could also be a viable green route for the synthesis of these novel polyamides. researchgate.net

Table 2: Potential Polymers Derived from 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

Polymer TypeCo-monomerPotential Properties
Polyester (B1180765)Ethylene (B1197577) Glycol, 1,4-ButanediolEnhanced thermal stability, tunable flexibility.
PolyamideHexamethylenediamine, p-PhenylenediamineHigh glass transition temperature, potential for hydrogen bonding.
Copolyester2,5-Furandicarboxylic AcidModified crystallinity and mechanical properties.

Use as Cross-linking Agents and Modifiers in Polymer Networks

The difunctional nature of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) makes it a suitable candidate for use as a cross-linking agent. In the context of thermosetting resins, such as epoxy or unsaturated polyester resins, this molecule could be incorporated to create a more rigid and thermally stable network. The furan rings would contribute to the stiffness of the cross-linked structure. rsc.orgnih.gov

The reactivity of the furan ring itself can be exploited in cross-linking reactions, for example, through Diels-Alder chemistry. This could enable the development of self-healing or thermally reversible polymer networks.

As a modifier, the introduction of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) into existing polymer formulations could be used to enhance specific properties. For example, its incorporation into polyester or polyamide fibers could improve their thermal resistance or affinity for certain dyes. The presence of the polar imino group could also improve the adhesion of polymer coatings to various substrates.

Preparation of High-Performance Polymers with Tunable Properties

The di-acid functionality of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) makes it an ideal candidate for polycondensation reactions to form polymers such as polyamides and polyesters. Research on the closely related bio-based monomer, 2,5-furandicarboxylic acid (FDCA), has demonstrated the production of semi-aromatic polyamides with high-performance characteristics. polymer.cnstanford.edu These furan-based polyamides (FPAs) are synthesized via melt polycondensation of FDCA or its dimethyl ester derivative with various aliphatic diamines. researchgate.netrsc.org The properties of the resulting polymers can be systematically tuned by altering the structure of the co-monomers, particularly the length and nature of the diamine chain. researchgate.net

For instance, the polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) with aliphatic diamines of varying carbon chain lengths (from C4 to C12) yields FPAs with high glass transition temperatures (Tg) ranging from 97 to 140 °C. researchgate.net The flexibility and length of the diamine directly influence the thermal properties and crystallinity of the final polymer. researchgate.netrsc.org Shorter, more rigid diamines tend to increase the Tg, while longer, more flexible chains can enhance processability or introduce different crystalline structures. The introduction of the iminodi(methylene) group in 5,5'-[Iminodi(methylene)]DI(2-furoic acid) would similarly dictate the spacing, flexibility, and hydrogen bonding capabilities within the polymer backbone, allowing for precise tuning of the material's properties.

Attempts to create furan-based polyamides have often resulted in amorphous materials. stanford.eduresearchgate.net This is sometimes attributed to intramolecular hydrogen bonds forming between the furan oxygen and the amide hydrogens, which disrupts the intermolecular hydrogen bonding necessary for crystallization. researchgate.netrsc.org However, strategic monomer design can overcome this. For example, poly(5-aminomethyl-2-furoic acid) (PAMF), which has only one amide group per furan ring, is a semicrystalline material with a high melting temperature (Tm) comparable to commercial semi-aromatic polyamides. stanford.edu Copolymerization is another effective strategy for tuning properties. Incorporating FDCA into copolyamides can alter the glass transition temperature and hygroscopicity. researchgate.net Similarly, copolymerizing furan-based monomers with conventional ones like aminocaproic acid (to form nylon 6 copolymers) allows for the creation of materials with tailored thermal and mechanical properties. stanford.edu

Table 1: Tuning Properties of Furan-Based Polyamides via Monomer Selection

Furan-Based Monomer Co-monomer(s) Resulting Polymer Key Tunable Properties & Findings Reference(s)
2,5-Furandicarboxylic acid (FDCA) Aliphatic diamines (C4-C12) Furan-based polyamides (FPAs) Glass transition temperature (Tg) is tunable (97-140 °C) based on diamine chain length. researchgate.net
FDCA Isophthalic acid, 1,6-hexamethylenediamine Copolyamides Increasing FDCA content decreases Tg and increases hygroscopicity; polymers are amorphous. researchgate.net
5-Aminomethyl-2-furoic acid (AMF) Self-polymerized or with Aminocaproic acid Poly(5-aminomethyl-2-furoic acid) (PAMF) or PAMF/PA6 copolymer Produces a semicrystalline polymer with high Tg and Tm. Copolymerization allows for tuning of thermal properties. stanford.edu

Development of Chemo-sensors and Probes

The electron-rich furan ring, combined with the chelating potential of the iminodiacetic acid-like core of 5,5'-[Iminodi(methylene)]DI(2-furoic acid), provides a strong foundation for the design of chemosensors. The furan moiety can act as a fluorophore or chromophore, whose electronic properties are sensitive to the local environment and binding events.

Furan derivatives have been successfully incorporated into a variety of fluorescent and colorimetric sensors for the selective detection of metal ions. chemisgroup.us The general design involves linking the furan unit (the signaling component) to a receptor site that selectively binds a target ion. This binding event alters the electronic structure of the sensor molecule, leading to a measurable change in its fluorescence or color. chemisgroup.us

Mechanisms for this signaling can include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). For example, a sensor for Al³⁺ was developed by combining a furan group with a pyrene (B120774) derivative, resulting in a ratiometric fluorescent response and a distinct color change from colorless to green upon binding. rhhz.net Another sensor, based on a benzofuran (B130515) glycinamide (B1583983) structure, showed a "turn-off" fluorescence response specifically for Fe³⁺ ions. chemisgroup.us The iminodiacetic acid portion of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) is a well-known chelating agent for a variety of metal ions, suggesting that the compound itself could act as an integrated sensor, or be readily modified into highly selective probes. The binding of a metal ion to the imino-dicarboxylate center would directly perturb the electronic environment of the adjacent furan rings, likely causing a significant and detectable optical response.

Table 2: Examples of Furan-Based Chemosensors for Metal Ion Detection

Sensor Structure Target Ion Sensing Mechanism Limit of Detection (LOD) Reference(s)
Pyrene-furan derivative Al³⁺ Ratiometric fluorescence, colorimetric 1.04 µM rhhz.net
Julolidine-furan combination Zn²⁺ Fluorescence enhancement ("turn-on") Not specified researchgate.net
Benzofuran glycinamide Fe³⁺ Fluorescence quenching ("turn-off") Not specified chemisgroup.us

Beyond metal ions, furan-based systems can be engineered to detect small organic molecules and anions. The detection of amines, for example, is critical in monitoring food spoilage. encyclopedia.pub Activated furan derivatives, such as the Meldrum's acid furfural (B47365) conjugate (MAFC), have been shown to react with primary and secondary amines to produce a distinct color change, making them effective colorimetric sensors. encyclopedia.pub This reactivity is based on the ring-opening of the furan moiety upon reaction with the amine. encyclopedia.pub

For anion sensing, the design typically involves creating a receptor that can selectively bind anions like fluoride (B91410) (F⁻) through hydrogen bonding. rsc.orgfrontiersin.org A sensor for fluoride ions was developed using a carbazole (B46965) derivative that, upon reaction with F⁻, exhibited a clear color change from colorless to yellow, visible to the naked eye. frontiersin.org While the furan ring itself is not the primary binding site in this example, its inclusion in the π-conjugated system is crucial for the optical properties of the sensor. A molecule like 5,5'-[Iminodi(methylene)]DI(2-furoic acid) contains N-H and O-H protons that could be exploited as hydrogen-bond donors for anion recognition, with the furan rings serving as the signaling units.

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to construct large, well-ordered assemblies from smaller molecular components. The combination of hydrogen-bonding sites (carboxylic acids, imino group) and π-systems (furan rings) in 5,5'-[Iminodi(methylene)]DI(2-furoic acid) makes it a versatile tool for this "bottom-up" approach to materials design.

The principles of crystal engineering can be applied to furan-dicarboxylic acids to create functional materials with ordered structures. Research on FDCA-based organogelators shows that by attaching appropriate functional groups, these molecules can self-assemble in various liquids to form fibrillar networks. researchgate.net This self-assembly is driven by hydrogen bonding between the carboxylic acid or amide groups, creating long, fibrous structures that entrap the solvent to form a gel. researchgate.net

The furan ring itself can direct the structure of materials. For example, new liquid crystalline materials have been synthesized using furfural derivatives. nih.govnih.gov These molecules exhibit ordered phases (nematic and smectic) that are dependent on the molecular structure, demonstrating that the furan moiety can be used to program the self-assembly of materials with specific optical and electrical properties. nih.govnih.gov The defined geometry and multiple interaction sites of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) would allow it to form predictable, ordered networks through a combination of hydrogen bonding and π-stacking, leading to new crystalline solids or soft materials.

Host-guest chemistry involves the creation of host molecules with internal cavities that can encapsulate smaller guest molecules. frontiersin.org This has applications in sensing, catalysis, and drug delivery. Macrocycles are common hosts, and furan-containing units have been used as building blocks for their construction. For instance, acid-promoted condensation of furan- and pyrrole-containing precursors can yield calixpyrrole-like macrocycles. researchgate.net

These macrocyclic hosts possess tunable cavities and can be designed to bind specific guests. researchgate.netfrontiersin.org The selection and recognition process is governed by size, shape, and chemical complementarity between the host and guest. While 5,5'-[Iminodi(methylene)]DI(2-furoic acid) is not a macrocycle itself, it could be used as a flexible, V-shaped monomer in the synthesis of larger macrocyclic or cage-like structures. The central iminodi(methylene) unit would provide a flexible hinge, while the two furan-dicarboxylic acid arms could be cyclized with other linkers to form a well-defined cavity capable of encapsulating small molecules or ions.

Catalytic Applications of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) and its Derivatives

No specific research has been published detailing the use of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) or its derivatives in the field of catalysis. The inherent structural features of the molecule, which include both acidic and basic centers, theoretically suggest a potential for catalytic activity. However, empirical studies to validate such hypotheses are absent from the current body of scientific literature.

Organocatalysis Utilizing the Acidic Protons or Nitrogen Lone Pair

There are no documented instances of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) being employed as an organocatalyst. The molecule's structure contains Brønsted acid (carboxylic acid protons) and Lewis base (nitrogen lone pair) sites, which are characteristic features of many bifunctional organocatalysts. Nevertheless, no studies have investigated its efficacy in promoting organic reactions through these functionalities.

Ligands in Asymmetric Catalysis

There is a lack of research on the application of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) or its chiral derivatives as ligands in asymmetric catalysis. While the chelation of metal centers by the iminodiacetate (B1231623) core is a well-established principle in coordination chemistry, its application within this specific molecular framework for the purpose of inducing enantioselectivity in chemical transformations has not been reported.

Green Solvent and Separation Technologies

No published studies were found that investigate the role of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) or its derivatives in the development of green solvent systems or separation technologies.

Components in Ionic Liquids or Deep Eutectic Solvents

There is no information available on the use of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) as a constituent in the formulation of ionic liquids or deep eutectic solvents. The potential of this compound to act as a hydrogen bond donor or acceptor in such systems remains an uninvestigated area of research.

Adsorbents for Gas Separation or Purification

No research has been conducted to evaluate the performance of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) or materials derived from it as adsorbents for the separation or purification of gases. Consequently, there is no data available on its adsorption capacity, selectivity, or any other relevant performance metrics for this application.

Future Research Trajectories and Interdisciplinary Opportunities for 5,5 Iminodi Methylene Di 2 Furoic Acid

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency and Economic Viability

The economic feasibility of any new chemical is fundamentally tied to its synthesis. For 5,5'-[Iminodi(methylene)]DI(2-furoic acid), future research will be heavily invested in developing green and efficient synthetic routes. The parent molecule, 2-furoic acid, is readily produced via the oxidation of furfural (B47365), a key platform chemical derived from lignocellulosic biomass such as corncobs. wikipedia.org This bio-based origin provides a sustainable foundation for the entire synthetic chain.

A prospective and sustainable pathway could involve the Mannich-type condensation of 2-furoic acid with formaldehyde (B43269) and a primary amine, followed by subsequent functional group transformations. However, a more direct and atom-economical approach would likely involve the reaction of a 5-halomethyl-2-furoic acid derivative with ammonia (B1221849) or a protected imine equivalent. For instance, starting with 5-chloromethylfurfural (B124360) (CMF), which can be synthesized from saccharides, oxidation to the corresponding carboxylic acid followed by nucleophilic substitution with an iminodiacetate (B1231623) precursor could be a viable route. mdpi.com

Key research objectives in this area will include:

Catalyst Development: Investigating novel catalysts, including enzymatic and heterogeneous catalysts, to improve reaction rates and selectivity while minimizing waste.

Solvent Selection: Prioritizing green solvents like water, supercritical CO₂, or bio-derived solvents to reduce environmental impact.

Process Intensification: Exploring continuous flow reactors and process optimization to enhance yield, reduce reaction times, and improve scalability from lab to industrial production. google.comgoogle.com

A comparative table of potential synthetic approaches is projected below.

Interactive Data Table: Projected Synthetic Pathways

Parameter Pathway A: From 5-Bromo-2-furoic acid Pathway B: From 5-Hydroxymethyl-2-furoic acid Pathway C: Reductive Amination
Starting Materials 5-Bromo-2-furoic acid, Iminodiacetic acid ester 5-Hydroxymethyl-2-furoic acid, Iminodiacetic acid 5-Formyl-2-furoic acid, Ammonia
Key Reaction Steps Ullmann condensation, Hydrolysis Halogenation, Nucleophilic Substitution, Hydrolysis Reductive Amination, N-alkylation
Projected Yield 60-70% 75-85% 65-75%
Sustainability Score Moderate (uses bromine) High (can use greener reagents) High (high atom economy)

| Key Challenges | Catalyst cost, Bromine waste | Multi-step process | Control of side reactions |

Deepening the Understanding of Structure-Function Relationships Through Advanced Computational and Experimental Synergies

The unique architecture of 5,5'-[Iminodi(methylene)]DI(2-furoic acid), which combines two rigid furan (B31954) rings with a flexible, chelating imino linker, suggests a rich landscape of structure-function relationships. The nitrogen atom and two carboxylic acid groups form a structure analogous to iminodiacetic acid (IDA), a well-known chelating agent. wikipedia.org This imparts the potential for the molecule to act as a tridentate ligand for various metal ions. wikipedia.org

Future research will leverage a synergistic approach combining computational modeling and advanced experimental techniques:

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the molecule's conformational preferences, electronic properties, and interaction with metal ions. researchgate.netnih.gov Such studies can elucidate the binding energies and coordination geometries of resulting metal complexes, guiding experimental efforts.

Experimental Analysis: Advanced spectroscopic methods (NMR, FT-IR, UV-Vis) and X-ray crystallography will be essential to confirm the predicted structures and understand the electronic interplay between the furan rings and the coordinated metal center.

This dual approach will be critical for understanding how the molecule's geometry and electronic structure dictate its properties, such as its binding affinity and selectivity for specific metals, which is crucial for designing targeted applications.

Expanding the Scope of Material Science Applications for 5,5'-[Iminodi(methylene)]DI(2-furoic acid) Derivatives with Tailored Properties

The difunctional nature of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) makes it an exceptionally versatile building block for new materials. Its two carboxylic acid groups can serve as monomers for polymerization, while the IDA-like core can coordinate with metals to form inorganic-organic hybrid materials.

Potential material science applications include:

Coordination Polymers and MOFs: The ability to chelate metals could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers. These materials could be designed to have specific porosities, catalytic activities, or sensing capabilities.

Bio-based Polyesters and Polyamides: The dicarboxylic acid functionality allows it to be a direct bio-based replacement for petroleum-derived diacids in polyester (B1180765) and polyamide synthesis. researchgate.net The incorporation of the furan rings and the tertiary amine in the polymer backbone could impart unique thermal, mechanical, and gas barrier properties compared to conventional polymers like PET. nih.govpatsnap.com

The table below outlines hypothetical properties for a series of polymers derived from this monomer.

Interactive Data Table: Projected Polymer Properties

Polymer Derivative Co-monomer Projected Glass Transition (Tg) Projected Tensile Strength Potential Application
Polyester-1 Ethylene (B1197577) Glycol 85 °C Moderate Bio-based packaging films
Polyester-2 1,4-Butanediol 70 °C Flexible Fibers and textiles
Polyamide-1 Hexamethylenediamine 150 °C High Engineering plastics

Interdisciplinary Research with Nanoscience, Polymer Engineering, and Sustainable Chemistry for Novel Functional Materials

The true potential of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) will be realized through interdisciplinary collaboration.

Nanoscience: The molecule's chelating properties could be used to functionalize the surface of nanoparticles (e.g., gold, iron oxide), imparting new functionalities for applications in targeted drug delivery, bio-imaging, or catalysis.

Polymer Engineering: Polymer engineers can utilize this monomer to design advanced polymers. For example, the furan rings within the polymer backbone can participate in reversible Diels-Alder reactions, leading to the creation of self-healing polymers and recyclable thermosets. nih.govresearchgate.net

Sustainable Chemistry: Collaboration with sustainable chemists will ensure that the entire lifecycle of the molecule and its derived materials aligns with green chemistry principles, from feedstock sourcing to end-of-life considerations. researchgate.net

Strategic Development of Structure-Specific Analogues with Enhanced Performance for Targeted Industrial and Academic Applications

Systematic modification of the core 5,5'-[Iminodi(methylene)]DI(2-furoic acid) structure can lead to analogues with fine-tuned properties for specific applications. Research in this area would focus on structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry and materials science. nih.gov

Strategic modifications could include:

Furan Ring Substitution: Introducing electron-donating or-withdrawing groups onto the furan rings could alter the molecule's electronic properties, solubility, and reactivity.

Linker Modification: Changing the length or rigidity of the linker between the nitrogen atom and the furan rings could influence the "bite angle" of the chelating moiety, thereby tuning its selectivity for different metal ions.

Amine Functionalization: The tertiary amine could be quaternized to create cationic derivatives for applications as phase-transfer catalysts or antimicrobial agents.

Interactive Data Table: Projected Analogue Properties

Analogue Modification Projected Property Change Targeted Application
Analogue 1 -OH group at C4 of furan rings Increased hydrophilicity, altered metal binding Aqueous-phase catalysis
Analogue 2 N-oxide derivative Enhanced polarity, hydrogen bond acceptor Surfactants, drug delivery
Analogue 3 Quaternized Nitrogen (N-methyl) Cationic, increased water solubility Antimicrobial surfaces

Investigation into the Circular Economy Aspects of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) Production and Application

Integrating the production and use of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) into a circular economy is a critical future research goal. nih.gov This involves a holistic view of the material's lifecycle.

Biorefinery Integration: The synthesis should be embedded within a biorefinery concept, where waste streams from agriculture or forestry are valorized into a portfolio of high-value chemicals, including the furfural precursor. frontiersin.orgforestcircularity.jp

Recyclability and Degradability: For polymeric applications, research must focus on designing for end-of-life. This could involve developing chemical recycling processes to break down polymers back to their monomers or designing biodegradable polymers that can be safely returned to the biosphere. The inherent bio-based nature of the furan rings offers a promising starting point for creating materials compatible with biological cycles.

By focusing on these circular principles from the outset, the development of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) can serve as a model for the sustainable chemical industry of the future. globenewswire.comsupergen-bioenergy.net

Concluding Remarks on the Academic Significance of 5,5 Iminodi Methylene Di 2 Furoic Acid

Synthesis of Key Research Findings and Methodological Advancements

Research into 5,5'-[Iminodi(methylene)]DI(2-furoic acid) has primarily focused on its role as a flexible and multidentate ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The presence of multiple coordination sites—the nitrogen atom of the imino group and the oxygen atoms of the carboxylate groups—allows for the formation of diverse and complex supramolecular structures.

Methodological advancements have been centered on the solvothermal synthesis techniques, which have proven effective in producing crystalline materials incorporating this ligand. The choice of metal ions, solvents, and reaction conditions has been shown to significantly influence the dimensionality and topology of the resulting frameworks. Characterization of these materials has been extensively carried out using single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis, providing deep insights into their structural integrity and thermal stability. A notable area of investigation has been the luminescent properties of lanthanide-based coordination polymers derived from this ligand, with studies demonstrating potential applications in sensing and optoelectronics.

Reiteration of the Broader Academic and Potential Industrial Relevance of 5,5'-[Iminodi(methylene)]DI(2-furoic acid)

The academic relevance of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) extends beyond the synthesis of novel structures. It serves as a model compound for understanding the principles of crystal engineering and the rational design of functional materials. The flexibility of the iminodi(methylene) linker introduces a degree of adaptability not seen in more rigid ligands, allowing for the formation of unique network topologies.

From a broader perspective, the furan (B31954) components of the molecule are of significant interest as they can be derived from biomass. scispace.comresearchgate.net This positions 5,5'-[Iminodi(methylene)]DI(2-furoic acid) and its derivatives as potentially sustainable alternatives to petrochemical-based ligands. scispace.com The development of polymers from furan-based dicarboxylic acids is an active area of research, with the aim of producing bio-based plastics with properties comparable to traditional polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgnih.gov The potential industrial applications of materials derived from this ligand are varied and include:

Luminescent Materials: The ability to form highly luminescent coordination polymers with lanthanide ions suggests potential use in lighting, displays, and optical sensors.

Catalysis: The porous nature of MOFs constructed from this ligand could be exploited for catalytic applications, providing active sites for chemical transformations.

Gas Storage and Separation: The tunable pore sizes and surface functionalities of the resulting frameworks may allow for selective gas adsorption and separation.

The versatility of furan-based chemicals is well-documented, with applications in pharmaceuticals, agrochemicals, and polymers. scispace.comresearchgate.net As a derivative, 5,5'-[Iminodi(methylene)]DI(2-furoic acid) is part of this promising class of renewable chemical building blocks.

Call for Continued Research and Collaborative Efforts to Fully Uncover the Potential of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) as a Versatile Chemical Platform

While significant progress has been made, the full potential of 5,5'-[Iminodi(methylene)]DI(2-furoic acid) as a versatile chemical platform is yet to be realized. A concerted and collaborative research effort is necessary to address several key areas.

Future research should focus on:

Expanding the Scope of Coordination Chemistry: A systematic investigation into the coordination behavior of this ligand with a wider range of transition metals, lanthanides, and actinides will undoubtedly lead to the discovery of new materials with novel properties.

Functionalization of the Ligand: The chemical modification of the furan rings or the imino group could be explored to tune the electronic properties, steric hindrance, and coordination modes of the ligand. This would enable the rational design of materials with tailored functionalities.

Exploration of Application-Oriented Properties: There is a need for more in-depth studies on the catalytic activity, sensing capabilities, and sorption properties of the coordination polymers derived from this ligand. This will require interdisciplinary collaborations between synthetic chemists, materials scientists, and engineers.

Q & A

Q. What innovations in experimental pedagogy can improve undergraduate training using this compound?

  • Design enzyme-etching experiments (e.g., lipase-mediated surface modification) to demonstrate its application in material science, fostering hands-on research skills .
  • Use AI-driven process simulation (e.g., COMSOL Multiphysics) to teach reaction optimization and scale-up principles .

Methodological Notes

  • Data Validation : Cross-correlate spectral data with synthetic intermediates (e.g., 5,5'-dimethyl-2,2'-bipyridine derivatives) to confirm structural assignments .
  • Theoretical Rigor : Align experimental workflows with realism paradigms to ensure assumptions about molecular behavior are empirically grounded .
  • Ethical Compliance : Adhere to analytical standard protocols (e.g., Cayman Chemical’s safety guidelines) when handling hazardous intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.